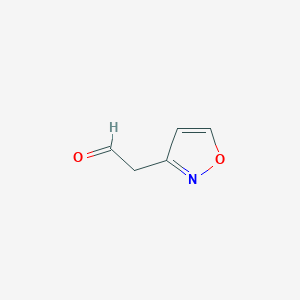

2-(Isoxazol-3-yl)acetaldehyde

Descripción

2-(Isoxazol-3-yl)acetaldehyde is a heterocyclic aldehyde featuring an isoxazole ring directly linked to an acetaldehyde moiety. The isoxazole ring, a five-membered aromatic structure with oxygen and nitrogen atoms, confers unique electronic and steric properties, making this compound a valuable intermediate in medicinal chemistry and agrochemical research. Its aldehyde group enables participation in condensation and nucleophilic addition reactions, which are critical for synthesizing derivatives with diverse biological activities .

Propiedades

Fórmula molecular |

C5H5NO2 |

|---|---|

Peso molecular |

111.10 g/mol |

Nombre IUPAC |

2-(1,2-oxazol-3-yl)acetaldehyde |

InChI |

InChI=1S/C5H5NO2/c7-3-1-5-2-4-8-6-5/h2-4H,1H2 |

Clave InChI |

DBKBDWSMTFTWBJ-UHFFFAOYSA-N |

SMILES canónico |

C1=CON=C1CC=O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-oxazol-3-yl)acetaldehyde typically involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, Martin sulfurane, Ph2-SO-Tf2O, PPh3-CCl4, or by treatment with fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . The oxidative aromatization of oxazolines to the corresponding oxazoles can be achieved using reagents such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and bromotrichloromethane .

Industrial Production Methods

Industrial production methods for 2-(1,2-oxazol-3-yl)acetaldehyde are not widely documented. the use of flow synthesis techniques, which involve the continuous flow of reactants through a reactor, has been explored for the rapid and efficient synthesis of oxazolines and their subsequent oxidation to oxazoles .

Análisis De Reacciones Químicas

Types of Reactions

2-(1,2-oxazol-3-yl)acetaldehyde can undergo various chemical reactions, including:

Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

Substitution: The oxazole ring can undergo substitution reactions where different substituents replace hydrogen atoms on the ring.

Common Reagents and Conditions

Oxidation: Manganese dioxide (MnO2), DBU, bromotrichloromethane.

Reduction: Common reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.

Major Products Formed

Oxidation: Oxazoles.

Reduction: Alcohol derivatives.

Substitution: Substituted oxazole derivatives.

Aplicaciones Científicas De Investigación

2-(1,2-oxazol-3-yl)acetaldehyde has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 2-(1,2-oxazol-3-yl)acetaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to various biological effects. The oxazole ring can participate in hydrogen bonding, π-π interactions, and other molecular interactions that influence its activity .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Physical Properties

Table 1: Physical and Elemental Properties of 2-(Isoxazol-3-yl)acetaldehyde and Analogs

| Compound | Molecular Formula | m.p. (°C) | Yield (%) | Elemental Analysis (C/H/N/O/S/Cl) | Key Features |

|---|---|---|---|---|---|

| 2-(Isoxazol-3-yl)acetaldehyde | C₅H₅NO₂ | Not reported | Not reported | Not reported | Isoxazole + aldehyde group |

| 3-(Substitutedphenyl)-Δ²-isoxazoline [1] | C₂₉H₂₁N₃O₆SCl₂ | 138 | 74 | C 56.97/57.06; H 3.42/3.47; N 6.85/6.88 | Chlorinated, benzoyl, imidazolo |

| (Z)-DMCHA [2] | C₁₀H₁₄O | Not reported | Not reported | Fragmentation (m/z 152, 137, 109) | Cyclohexylidene, pheromone |

- Key Observations :

- The chlorinated isoxazoline derivative (Table 1) exhibits a higher melting point (138°C) due to its bulky substituents and chlorine atoms, which enhance crystalline packing .

- (Z)-DMCHA, a beetle pheromone, lacks heteroaromaticity but shares an α,β-unsaturated aldehyde structure. Its fragmentation pattern (m/z 109 dominant) differs from isoxazole-containing compounds, reflecting distinct stability under mass spectrometry .

Stability and Environmental Behavior

- 2-(Isoxazol-3-yl)acetaldehyde : Likely more stable than simple aldehydes (e.g., acetaldehyde) due to conjugation with the isoxazole ring, reducing artifact formation under oxidative conditions .

- Acetaldehyde (Reference) : Prone to ozone-induced artifact formation in Teflon sampling systems, with background levels increasing by 2 ppb .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.